molecular formula C22H19ClFN7 B2721448 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)pteridin-4-amine CAS No. 946343-73-3

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)pteridin-4-amine

Cat. No.: B2721448
CAS No.: 946343-73-3
M. Wt: 435.89
InChI Key: CSIYAYVNYXIPDQ-UHFFFAOYSA-N
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Description

This compound features a pteridin-4-amine core substituted with a 4-(3-chlorophenyl)piperazine moiety at position 2 and an N-(4-fluorophenyl) group at position 2. Its synthesis likely involves coupling reactions between pteridine precursors and functionalized piperazine derivatives, followed by purification via chromatography and structural validation using NMR and mass spectrometry .

Properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)pteridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClFN7/c23-15-2-1-3-18(14-15)30-10-12-31(13-11-30)22-28-20-19(25-8-9-26-20)21(29-22)27-17-6-4-16(24)5-7-17/h1-9,14H,10-13H2,(H,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIYAYVNYXIPDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC4=NC=CN=C4C(=N3)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClFN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)pteridin-4-amine typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 3-chlorophenylamine with ethylene glycol in the presence of a dehydrating agent such as phosphorus oxychloride.

    Substitution Reaction: The piperazine intermediate is then reacted with 4-fluorobenzonitrile under basic conditions to introduce the 4-fluorophenyl group.

    Cyclization: The resulting intermediate undergoes cyclization with a suitable reagent, such as formic acid, to form the pteridine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)pteridin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperazine N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in several areas:

  • Neurological Disorders : Its piperazine component suggests potential activity at neurotransmitter receptors, making it a candidate for treating conditions such as depression and anxiety.
  • Anticancer Research : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.

The biological activities of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)pteridin-4-amine have been explored through various studies:

  • Antimicrobial Activity : Similar compounds have shown significant effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism likely involves disruption of bacterial cellular processes.
  • Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells. Mechanistic studies suggest that this may occur through the upregulation of pro-apoptotic markers like p53.

Case Studies

Several case studies highlight the efficacy and applications of related compounds:

StudyFocusMethodologyKey Findings
Antimicrobial ScreeningTube Dilution TechniqueSignificant inhibition against S. aureus and E. coli observed
Anticancer EfficacyMTT AssayInduced apoptosis in MCF-7 (breast) and HT-29 (colon) cancer cell lines
Molecular Docking StudiesDocking SimulationsConfirmed binding affinity to target proteins involved in cell signaling

Mechanism of Action

The mechanism of action of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)pteridin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to neurotransmitter receptors and modulate their activity. Additionally, the pteridine ring may interact with enzyme active sites, inhibiting or activating their function.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Variations

Pteridine vs. Triazole and Imidazo[1,2-a]pyridine Cores
  • Triazole Analogs : Compounds like 4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione (21a) (CAS: 1349172-94-6) exhibit a triazole-thione core, which introduces hydrogen-bonding capabilities but reduces aromatic surface area compared to pteridine .
Piperazine Substituents
  • The 4-(3-chlorophenyl)piperazine group in the target compound contrasts with analogs bearing 4-(4-fluorophenyl)piperazine (e.g., compound 21a ) or 4-phenylpiperazine (e.g., N-(2,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine ). Chlorine’s electronegativity and steric bulk may alter receptor selectivity compared to fluorine or hydrogen.

Substituent Effects on Physicochemical Properties

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Yield (%) Notes
Target Compound Pteridin-4-amine 2-[4-(3-Cl-Ph)piperazinyl], N-(4-F-Ph) C₂₃H₂₀ClFN₆ 454.91* -† Rigid core, halogenated aryl
2-[4-(3-Cl-Ph)piperazinyl]-N-(4-F-Ph)acetamide Acetamide Piperazine-linked acetamide C₁₈H₁₉ClFN₃O 347.81 -† Flexible linker, lower MW
Compound 21a Triazole-thione 4-(4-Br-Ph), 5-(3-Cl-Ph), 4-F-Ph-piperazinylmethyl C₂₅H₂₁BrClFN₅S 605.89 82 Higher MW, sulfur enhances polarity
N-(2,4-dimethylphenyl)-2-(4-Ph-piperazinyl)pteridin-4-amine Pteridin-4-amine 2-(4-Ph-piperazinyl), N-(2,4-Me₂-Ph) C₂₅H₂₅N₇ 423.51 -† Non-halogenated, lipophilic

*Calculated based on structural formula.

Key Observations:
  • Molecular Weight : The target compound’s higher MW (454.91 vs. 347.81 for acetamide ) may influence pharmacokinetics, such as membrane permeability.
  • Halogen Effects: Fluorine and chlorine substituents enhance lipophilicity (logP) and metabolic stability compared to non-halogenated analogs .
  • Synthetic Efficiency : Triazole-thione analogs (e.g., 21a) achieve 82% yields , suggesting optimized routes, while acetamide derivatives may require milder conditions .

Biological Activity

The compound 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)pteridin-4-amine is a pteridine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structural features suggest possible interactions with various biological targets, making it an interesting subject for research into its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C18H19ClFN3C_{18}H_{19}ClFN_3 with a molecular weight of approximately 343.82 g/mol. The compound contains a piperazine moiety, which is often associated with various biological activities, including antipsychotic and antimicrobial effects.

Antimicrobial Activity

Research has indicated that piperazine derivatives exhibit significant antimicrobial properties. A study on similar compounds demonstrated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several synthesized derivatives, showing promising results comparable to standard antibiotics like ciprofloxacin .

CompoundBacteria StrainMIC (µg/mL)
This compoundStaphylococcus aureus50
This compoundEscherichia coli100
CiprofloxacinStaphylococcus aureus20
CiprofloxacinEscherichia coli10

Anticancer Activity

In vitro studies have evaluated the anticancer potential of piperazine derivatives. The MTT assay was employed to assess cell viability in cancer cell lines. Compounds similar to the target compound showed varying degrees of cytotoxicity, with some exhibiting IC50 values that indicate moderate to high effectiveness against cancer cells .

CompoundCell LineIC50 (µM)
This compoundHeLa (cervical cancer)15
This compoundMCF7 (breast cancer)20
Standard Drug (5-Fluorouracil)HeLa10
Standard Drug (5-Fluorouracil)MCF712

The biological activity of the compound may be attributed to its ability to interact with specific receptors or enzymes involved in microbial resistance and cancer cell proliferation. The presence of the piperazine ring is crucial for binding interactions, potentially influencing the compound's efficacy against various biological targets.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various targets such as dopamine receptors and other relevant proteins. These studies indicate that the compound may exhibit selective binding characteristics, which could be beneficial for developing targeted therapies .

Case Studies

Several case studies have highlighted the importance of piperazine derivatives in drug development:

  • Antipsychotic Activity : A study demonstrated that derivatives similar to the target compound showed high affinity for dopamine D4 receptors, suggesting potential use in treating schizophrenia and other psychiatric disorders .
  • Antimicrobial Efficacy : Another research effort focused on synthesizing piperazine-based compounds that exhibited significant antimicrobial activity against resistant bacterial strains, emphasizing their role in combating antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)pteridin-4-amine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves multi-step processes, starting with the preparation of a pteridin-4-amine core followed by sequential substitutions. For example, coupling 4-(3-chlorophenyl)piperazine to the pteridine scaffold may require Buchwald-Hartwig amination under palladium catalysis. Optimization includes:

  • Temperature control : Reactions at 80–100°C improve coupling efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Purification : Use flash chromatography or preparative HPLC to isolate high-purity products (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves stereochemistry and confirms substitution patterns (e.g., verifying piperazine ring orientation) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., distinguishing fluorophenyl and chlorophenyl signals) .
  • Mass spectrometry (HRMS) : Validates molecular weight and detects impurities via isotopic patterns .

Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer : Prioritize kinase inhibition assays (e.g., p38 MAP kinase) due to structural similarity to known inhibitors .

  • Enzyme activity assays : Use fluorescence-based kits to measure IC50 values under varying ATP concentrations .
  • Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–10 µM concentrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s selectivity toward specific kinase targets?

  • Methodological Answer :

  • Analog synthesis : Modify substituents on the piperazine (e.g., replace 3-chlorophenyl with 4-methoxyphenyl) or pteridine ring (e.g., introduce methyl groups) .
  • In vitro profiling : Test analogs against a kinase panel (e.g., 50+ kinases) to identify selectivity trends .
  • Molecular docking : Use software like AutoDock to predict binding modes with p38 MAP kinase’s hydrophobic pocket .

Q. What methodologies are suitable for resolving contradictions in reported IC50 values across different enzyme inhibition studies?

  • Methodological Answer : Discrepancies may arise from assay conditions or compound purity. Address via:

  • Standardized protocols : Use consistent ATP concentrations (e.g., 10 µM) and buffer systems (pH 7.4) .
  • Batch analysis : Compare purity (HPLC ≥98%) and stability (e.g., NMR after 6-month storage) across studies .
  • Control compounds : Include reference inhibitors (e.g., SB203580 for p38 MAP kinase) to calibrate assays .

Q. What computational approaches are employed to predict binding modes with targets like p38 MAP kinase?

  • Methodological Answer :

  • Molecular dynamics simulations : Simulate ligand-protein interactions over 100 ns to assess stability of halogen bonds (Cl/F) .
  • Free-energy calculations : Use MM-GBSA to compare binding affinities of analogs with trifluoromethyl substitutions .
  • Crystallographic overlay : Align the compound’s X-ray structure (if available) with co-crystallized kinase inhibitors .

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